molecular formula C20H33N3 B15138116 [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine

[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine

Cat. No.: B15138116
M. Wt: 315.5 g/mol
InChI Key: VZHOLUWMIQPODK-UHYCVJNDSA-N
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Description

[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Construction of the Pyridine Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the pyridine moiety.

    Linking the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the cyclohexyl moiety.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Biology: The compound is utilized in chemical biology research to probe the function of specific proteins and enzymes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine: shares structural similarities with other compounds that contain pyrrolidine, pyridine, and cyclohexyl groups.

Uniqueness

  • The unique combination of these functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H33N3

Molecular Weight

315.5 g/mol

IUPAC Name

[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine

InChI

InChI=1S/C20H33N3/c1-23-11-3-6-20(23)19-12-18(14-22-15-19)5-2-4-16-7-9-17(13-21)10-8-16/h12,14-17,20H,2-11,13,21H2,1H3/t16?,17?,20-/m0/s1

InChI Key

VZHOLUWMIQPODK-UHYCVJNDSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)CCCC3CCC(CC3)CN

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)CCCC3CCC(CC3)CN

Origin of Product

United States

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